molecular formula C22H29N3O4S B2478572 2-phenoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1021074-50-9

2-phenoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No. B2478572
CAS RN: 1021074-50-9
M. Wt: 431.55
InChI Key: CQQMCJHKFJMTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .

Scientific Research Applications

Antibody Development and Environmental Monitoring

Antibodies have been widely used in assays for clinical chemistry, endocrinology, and notably in food and environmental research for risk control. Development in the Veterinary Research Institute, Brno, has been directed especially towards compounds like phenoxyacetic acid herbicides, s-triazine herbicides, sulfonylurea herbicides, and others, demonstrating the importance of antibody development in detecting and monitoring environmental contaminants and residues in food. This underscores the broader application of chemical analysis in environmental and food safety (Fránek & Hruška, 2018).

Sulfonamides and Antitumor Properties

Sulfonamides, as indicated by their structural relation to the sulfonamide subunit in the query compound, have been recognized for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their synthesis provides a diversity of derivatives, indicating a rich area for the development of bioactive substances with potential antitumor properties, showcasing the compound's potential relevance in medicinal chemistry and drug design (Azevedo-Barbosa et al., 2020).

Phenylpiperazine Derivatives

Phenylpiperazine derivatives, a key component of the query compound, have been explored for their versatility in medicinal chemistry. Despite their recognition for CNS-related therapeutic uses, the scaffold's potential for diversification into other therapeutic fields is notable. This highlights the ongoing interest and underutilized potential of phenylpiperazine derivatives in drug development, suggesting areas of future research beyond their established applications (Maia et al., 2012).

Parabens in Aquatic Environments

The presence of parabens, related to phenolic compounds in the environment, raises concerns about their ubiquity in surface water and their biodegradability. While not directly related to the query compound, the study on parabens underscores the importance of understanding the environmental impact of widespread chemical use, including potential endocrine-disrupting effects, which is relevant to the broader context of chemical safety and environmental health (Haman et al., 2015).

Safety and Hazards

This involves studying the toxicity of the compound, its potential for causing harm to the environment, and precautions that need to be taken when handling it .

properties

IUPAC Name

2-phenoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-19(29-21-11-6-3-7-12-21)22(26)23-13-8-18-30(27,28)25-16-14-24(15-17-25)20-9-4-2-5-10-20/h2-7,9-12,19H,8,13-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQMCJHKFJMTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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